Allyl(4-chlorophenyl)sulfane
Overview
Description
Allyl(4-chlorophenyl)sulfane: is an organic compound characterized by the presence of an allyl group attached to a 4-chlorophenyl group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Base-Mediated α-Derivatization: Allyl(4-chlorophenyl)sulfane can be synthesized through base-mediated α-derivatization, followed by cobalt-catalyzed allylic substitution.
Oxidation of Sulfides: Another common method involves the oxidation of sulfides to form sulfones, which can then be further functionalized.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of metal-catalyzed reactions, such as those involving cobalt or palladium, is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl(4-chlorophenyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Catalysts: Cobalt and palladium catalysts are frequently used in substitution reactions.
Major Products:
Sulfoxides and Sulfones: Oxidation reactions typically yield sulfoxides and sulfones.
Branched Allylic Substitution Products: Substitution reactions can produce a variety of branched allylic compounds.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Allyl(4-chlorophenyl)sulfane is used as a versatile intermediate in organic synthesis, enabling the formation of complex molecules through sequential transformations.
Biology and Medicine:
Pharmacological Research: The compound’s derivatives are explored for their potential biological activities, including antiviral and anticancer properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Allyl(4-chlorophenyl)sulfane involves its ability to undergo various chemical transformations, such as oxidation and substitution. These reactions are facilitated by the presence of the sulfur atom, which can stabilize intermediates and transition states . The compound’s reactivity is influenced by the electronic effects of the allyl and 4-chlorophenyl groups, which can modulate its behavior in different chemical environments .
Comparison with Similar Compounds
Allyl Phenyl Sulfane: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
Allyl 4-Chlorophenyl Sulfone: An oxidized form of Allyl(4-chlorophenyl)sulfane, with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both an allyl group and a 4-chlorophenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
1-chloro-4-prop-2-enylsulfanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRBCWKKOWSNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297280 | |
Record name | 1-Chloro-4-[(prop-2-en-1-yl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15446-14-7 | |
Record name | NSC115076 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-4-[(prop-2-en-1-yl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.